4-Bromo-N-isobutyl-2-methylbenzenesulfonamide 4-Bromo-N-isobutyl-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216610
InChI: InChI=1S/C11H16BrNO2S/c1-8(2)7-13-16(14,15)11-5-4-10(12)6-9(11)3/h4-6,8,13H,7H2,1-3H3
SMILES:
Molecular Formula: C11H16BrNO2S
Molecular Weight: 306.22 g/mol

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide

CAS No.:

Cat. No.: VC16216610

Molecular Formula: C11H16BrNO2S

Molecular Weight: 306.22 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-isobutyl-2-methylbenzenesulfonamide -

Specification

Molecular Formula C11H16BrNO2S
Molecular Weight 306.22 g/mol
IUPAC Name 4-bromo-2-methyl-N-(2-methylpropyl)benzenesulfonamide
Standard InChI InChI=1S/C11H16BrNO2S/c1-8(2)7-13-16(14,15)11-5-4-10(12)6-9(11)3/h4-6,8,13H,7H2,1-3H3
Standard InChI Key MBXNRZMOOLANTM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)S(=O)(=O)NCC(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-5-methyl-2-propan-2-yl-N-prop-2-enylbenzenesulfonamide, reflects its intricate substitution pattern . The benzene ring is functionalized with a bromine atom (Br) at the 4-position, a methyl group (CH3_3) at the 5-position, and an isopropyl group (CH(CH3_3)2_2) at the 2-position. The sulfonamide group (-SO2_2NH-) is further substituted with an allyl (prop-2-enyl) chain, enhancing its potential for further chemical modifications .

The SMILES notation CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)NCC=C provides a linear representation of the structure, while the InChIKey RYQSZZPTDVRBOZ-UHFFFAOYSA-N serves as a unique identifier for database searches .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H18BrNO2S\text{C}_{13}\text{H}_{18}\text{BrNO}_{2}\text{S}
Molecular Weight332.26 g/mol
SynonymsAKOS002287535, AP-263/43418602
Safety Handling CodesP280, P305+P351+P338, P310

The bromine atom contributes to the compound’s molecular weight and influences its reactivity in electrophilic substitution reactions. The sulfonamide group enhances solubility in polar solvents, while the isobutyl chain may improve lipid membrane permeability .

Synthesis and Manufacturing

Process Optimization

Yields depend on stoichiometric ratios and catalyst selection. For example, using AlCl3\text{AlCl}_3 as a Lewis acid during sulfonation may improve regioselectivity. Safety protocols mandate the use of explosion-proof equipment (P241) and grounding to prevent static discharge (P243) .

Applications in Research and Industry

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